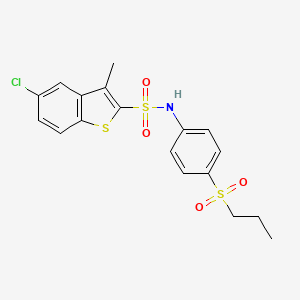

5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide

説明

特性

IUPAC Name |

5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4S3/c1-3-10-26(21,22)15-7-5-14(6-8-15)20-27(23,24)18-12(2)16-11-13(19)4-9-17(16)25-18/h4-9,11,20H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBCJCXKSNFWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C3=C(S2)C=CC(=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384983 | |

| Record name | 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404964-12-1 | |

| Record name | 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Structural and Molecular Basis for Synthesis

The target compound features a benzothiophene scaffold substituted at positions 3 (methyl), 5 (chlorine), and 2 (sulfonamide linked to a 4-propylsulfonylphenyl group). Its molecular formula, $$ \text{C}{18}\text{H}{18}\text{ClNO}{4}\text{S}{3} $$, underscores the necessity for precise regioselective functionalization. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 444.0 g/mol | |

| SMILES | CCCS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C3=C(S2)C=CC(=C3)Cl)C |

|

| InChIKey | QBBCJCXKSNFWBV-UHFFFAOYSA-N |

The sulfonamide linkage at position 2 necessitates sequential sulfonation and amidation, while the 4-propylsulfonylphenyl group requires orthogonal sulfonyl protection strategies.

Synthetic Route Design and Methodologies

Core Benzothiophene Synthesis

The benzothiophene core is typically constructed via cyclization of substituted thiophenol derivatives. For 5-chloro-3-methyl-1-benzothiophene, a Friedel-Crafts acylation followed by chlorination has been proposed:

Sulfonation and Sulfonamide Formation

Sulfonation at C2

Direct sulfonation of the benzothiophene core at C2 is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding 5-chloro-3-methyl-1-benzothiophene-2-sulfonic acid. Alternative methods employ fuming sulfuric acid, though with lower regioselectivity.

Sulfonyl Chloride Intermediate

Conversion to the sulfonyl chloride is critical for subsequent amidation. Thionyl chloride (SOCl₂) in dichloromethane, catalyzed by N,N-dimethylformamide, efficiently generates 5-chloro-3-methyl-1-benzothiophene-2-sulfonyl chloride at 45–50°C. This method avoids phosphorus pentachloride, aligning with green chemistry principles.

Amidation with 4-Propylsulfonylaniline

The sulfonyl chloride intermediate reacts with 4-propylsulfonylaniline in dichloromethane/triethylamine at 45–50°C. Key parameters include:

| Parameter | Optimal Value | Yield/Purity |

|---|---|---|

| Molar ratio (amine:Cl) | 1:1.1 | 91.6% |

| Reaction time | 2–8 hours | 97.2% |

| Solvent | Dichloromethane | - |

Triethylamine neutralizes HCl, driving the reaction to completion. Post-synthesis purification involves methanol/water recrystallization, yielding >97% purity.

Environmental and Process Optimization

Solvent Selection

Dichloromethane replaces chloroform in modern protocols, reducing toxicity and environmental impact. Comparative studies show equivalent yields (91–93%) with improved safety profiles.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and methyl positions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted benzothiophene derivatives.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.

類似化合物との比較

5-HT6 Receptor Ligands

The compound shares structural similarities with SB-331711 (5-chloro-3-methyl-N-(4-(piperazin-1-yl)quinolin-6-yl)benzo[b]thiophene-2-sulfonamide), a 5-HT6 receptor partial agonist. Key differences include:

- Substituent at Position 2: SB-331711 has a 4-piperazinylquinoline group, while the target compound features a 4-propylsulfonylphenyl group.

- Pharmacological Activity : SB-331711 demonstrates partial agonism in adenylyl cyclase assays, whereas the target compound’s efficacy depends on experimental conditions (e.g., intrinsic activity may vary with receptor density or assay sensitivity) .

Table 1: Comparison with 5-HT6 Receptor Ligands

| Compound | Core Structure | Substituent (Position 2) | Pharmacological Profile |

|---|---|---|---|

| Target Compound | Benzothiophene | 4-Propylsulfonylphenyl | Variable intrinsic activity* |

| SB-331711 | Benzothiophene | 4-Piperazinylquinoline | Partial agonist |

*Efficacy depends on experimental systems (e.g., receptor expression levels) .

Antifungal Pyrazolecarboxamide Derivatives

Pyrazolecarboxamides such as 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (5a) and 5h () exhibit antifungal activity but differ structurally:

- Core Heterocycle : Pyrazole (5a, 5h) vs. benzothiophene (target compound).

- Functional Groups : Carboxamide (pyrazole derivatives) vs. sulfonamide (target compound).

- Target Specificity : Pyrazolecarboxamides inhibit Pythium ultimum and Corynespora cassiicola, while the target compound’s benzothiophene scaffold is associated with 5-HT6 or InhA modulation .

Table 2: Structural Comparison with Antifungal Agents

| Compound | Core Structure | Functional Group | Primary Target |

|---|---|---|---|

| Target Compound | Benzothiophene | Sulfonamide | 5-HT6 receptors/InhA* |

| 5h (Pyrazolecarboxamide) | Pyrazole | Carboxamide | Fungal pathogens |

InhA Inhibitors via Fragment-Based Drug Design (FBDD)

The InhA inhibitor N-[3-(aminomethyl)phenyl]-1-benzothiophene-2-sulfonamide () shares the benzothiophene-sulfonamide core but differs in substituents:

- Substituent: 3-Aminomethylphenyl (InhA inhibitor) vs. 4-propylsulfonylphenyl (target compound).

- Potency: The aminomethyl group in InhA inhibitors facilitates hydrogen bonding with the enzyme’s active site, achieving submicromolar IC50 values.

Table 3: Comparison with InhA Inhibitors

| Compound | Substituent (Position 2) | Biological Target | IC50/EC50 |

|---|---|---|---|

| Target Compound | 4-Propylsulfonylphenyl | Undetermined* | Not reported |

| InhA Inhibitor (FBDD) | 3-Aminomethylphenyl | Mycobacterium InhA | Submicromolar |

*Further studies needed to confirm target specificity.

Indole-2-Carboxamides as EGFR/CDK2 Inhibitors

Indole derivatives like 5-chloro-3-methyl-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide (5d) () highlight the role of carboxamide groups in kinase inhibition:

- Core Structure : Indole (5d) vs. benzothiophene (target compound).

- Functional Groups : Carboxamide (indole) vs. sulfonamide (benzothiophene).

- Target Selectivity : Indolecarboxamides inhibit EGFR/CDK2, whereas sulfonamide derivatives may favor 5-HT6 or InhA due to electronic and steric differences .

Key Findings and Implications

- Structural Flexibility : The benzothiophene-sulfonamide scaffold supports diverse biological activities depending on substituents (e.g., CNS vs. antimicrobial targets).

- Substituent Impact : Electron-withdrawing groups (e.g., propylsulfonyl) may enhance metabolic stability compared to basic groups (e.g., piperazine).

- Assay Dependency : Efficacy in 5-HT6 receptor models is highly system-dependent, emphasizing the need for standardized assays .

生物活性

5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide is a sulfonamide compound with potential biological applications, particularly in antimicrobial and anticancer activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide is , with a molecular weight of approximately 409.89 g/mol. The compound contains a benzothiophene core, which is known for its diverse biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. The following table summarizes findings on its activity against various bacterial strains:

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | >100 | No significant activity |

| Escherichia coli | 21 | Moderate activity |

| Pseudomonas aeruginosa | 0.21 | Potent activity |

| Candida albicans | 35 | Moderate activity |

The compound exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating significant antimicrobial potential. Notably, it showed selective action against certain Gram-positive and Gram-negative microorganisms, suggesting its utility in treating infections caused by resistant strains .

The mechanism of action for this compound involves binding interactions with critical bacterial enzymes such as DNA gyrase. Molecular docking studies revealed that the compound forms multiple hydrogen bonds with amino acid residues in the active site of DNA gyrase, which is essential for bacterial DNA replication . The binding energy calculations suggested that the compound fits well into the active site, comparable to established antibiotics like ciprofloxacin.

Anticancer Activity

In addition to its antimicrobial properties, 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide has been investigated for anticancer effects. In vitro studies demonstrated cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound exhibited IC50 values in the micromolar range, indicating significant potential for further development as an anticancer agent .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives of sulfonamides, including this compound, and evaluated their biological activities. It was found to possess moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Antioxidant Activity : Additional investigations into antioxidant properties showed that while the compound did not exhibit strong radical scavenging activity, it demonstrated some protective effects in cellular models .

- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties, enhancing its viability as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide, and how can reaction progress be monitored?

Synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:

- Sulfonylation : Introducing the sulfonyl group to the benzothiophene core under controlled conditions (e.g., using chlorosulfonic acid).

- Coupling : Reacting with 4-propylsulfonylphenylamine via nucleophilic substitution.

- Purification : Column chromatography or recrystallization to isolate the final product.

Monitoring : Thin-layer chromatography (TLC) is used to track intermediates, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .

Q. What characterization techniques are essential for confirming the compound’s structural identity and purity?

- NMR Spectroscopy : H and C NMR to verify substituent positions and bond connectivity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., sulfonamide group orientation) .

- Elemental Analysis : Ensures stoichiometric purity.

Q. What is the compound’s primary pharmacological target, and how is receptor binding affinity assessed?

The compound shares structural homology with 5-HT6 receptor ligands (e.g., SB-331711). To assess binding:

- Radioligand Displacement Assays : Compete with H-LSD or H-SB-258585 in transfected HEK293 cells.

- Functional Assays : Measure cAMP production via adenylyl cyclase activity to determine agonism/antagonism .

Advanced Research Questions

Q. How do contradictory efficacy reports (e.g., partial agonism vs. inverse agonism) arise in studies of structurally similar 5-HT6 ligands, and how can they be resolved?

Discrepancies stem from:

- Experimental Models : Cell lines with varying receptor expression levels or coupling efficiencies (e.g., HEK293 vs. neuronal cells).

- Assay Conditions : Basal cAMP levels influence observed efficacy (high basal activity masks partial agonism).

Resolution : Use standardized cell lines (e.g., CHO-K1 with stable 5-HT6 expression) and include reference ligands (e.g., SB-271046 as a neutral antagonist) for cross-study validation .

Q. What experimental design considerations are critical for distinguishing neutral antagonists from partial agonists in 5-HT6 receptor studies?

- Basal Activity Controls : Compare ligand effects in systems with low vs. high constitutive receptor activity.

- Signal Normalization : Express data as % of maximal response (e.g., forskolin-induced cAMP for agonism).

- Pharmacological Profiling : Use inverse agonists (e.g., SB-357195) to validate neutral antagonist behavior .

Q. How can computational modeling predict the compound’s interactions with 5-HT6 receptors, and what are the limitations?

- Docking Studies : Use homology models based on GPCR templates (e.g., β2-adrenergic receptor) to map sulfonamide interactions with transmembrane domains.

- Limitations : Conformational flexibility of the sulfonylphenyl group and solvent effects may reduce prediction accuracy. Hybrid approaches (MD simulations + wet-lab validation) improve reliability .

Q. What strategies address data reproducibility challenges in receptor binding assays for sulfonamide derivatives?

- Standardized Buffers : Use Tris-HCl (pH 7.4) with consistent Mg/Na concentrations to stabilize receptor conformations.

- Cross-Validation : Replicate assays in independent labs using identical ligand batches.

- Negative Controls : Include non-sulfonamide analogs to rule out non-specific binding .

Q. How can structural modifications enhance selectivity for 5-HT6 over off-target receptors (e.g., 5-HT2A)?

- Substituent Tuning : Replace the 3-methyl group with bulkier substituents (e.g., trifluoromethyl) to sterically hinder off-target binding.

- Sulfonamide Optimization : Modify the propylsulfonyl group’s chain length to alter hydrophobicity and hydrogen-bonding capacity .

Methodological Challenges and Solutions

Q. How do crystallographic data for benzothiophene derivatives inform structural analysis of this compound?

X-ray structures of analogs (e.g., 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran) reveal:

- Planarity : The benzothiophene core adopts a near-planar conformation, favoring π-π stacking in receptor binding pockets.

- Sulfonamide Orientation : The sulfonyl group’s dihedral angle impacts solubility and membrane permeability .

Q. What in vitro-to-in vivo translation challenges arise when studying this compound’s pharmacokinetics?

- Metabolic Stability : The sulfonamide group is prone to hepatic glucuronidation. Use microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots.

- Blood-Brain Barrier Penetration : LogP values >3 may reduce CNS bioavailability. Introduce polar groups (e.g., hydroxyl) via prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。